molecular formula C20H28FNO4 B1316105 Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate CAS No. 917755-77-2

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Cat. No.: B1316105
CAS No.: 917755-77-2
M. Wt: 365.4 g/mol
InChI Key: KIIYXHXWARGQKK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR : Key signals include a triplet at δ 1.2–1.4 ppm (ethyl CH$$ _3 $$), a quartet at δ 4.1–4.3 ppm (ethyl CH$$ _2 $$), and aromatic protons from the fluorobenzyl group at δ 6.8–7.2 ppm. The piperidine protons resonate as multiplet signals between δ 2.5–3.5 ppm.
  • $$ ^{13}\text{C} $$ NMR : Peaks at δ 170–175 ppm correspond to the ester and Boc carbonyl carbons. The fluorobenzyl aromatic carbons appear at δ 115–165 ppm, with $$ ^1J_{\text{C-F}} $$ coupling evident in the splitting patterns.

Infrared (IR) Spectroscopy

Strong absorptions at 1720–1750 cm$$ ^{-1} $$ (ester C=O stretch) and 1680–1700 cm$$ ^{-1} $$ (Boc carbamate C=O stretch) dominate the spectrum. The C-F stretch of the fluorobenzyl group appears as a sharp band near 1220 cm$$ ^{-1} $$ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 365.44 ($$ \text{[M+H]}^+ $$), with fragmentation patterns indicating cleavage of the Boc group ($$ \text{-C}4\text{H}8\text{O}2 $$) and ethyl ester ($$ \text{-C}2\text{H}5\text{O}2 $$).

Table 1: Key Spectroscopic Data

Technique Key Signals/Peaks Assignment
$$ ^1\text{H} $$ NMR δ 1.2–1.4 (t), δ 4.1–4.3 (q) Ethyl group protons
$$ ^{13}\text{C} $$ NMR δ 170–175 Ester/Boc carbonyl carbons
IR 1720–1750 cm$$ ^{-1} $$ C=O stretches
MS m/z 365.44 Molecular ion peak

Thermochemical Properties: Melting Point, Solubility, and Stability

This compound has a melting point of 62–66°C, consistent with its crystalline solid form at room temperature. The compound exhibits moderate solubility in polar aprotic solvents like dichloromethane and acetonitrile but is poorly soluble in water due to its hydrophobic Boc and fluorobenzyl groups. Stability studies indicate that the Boc group is susceptible to acidic hydrolysis, while the ethyl ester remains intact under basic conditions. Long-term storage recommendations suggest keeping the compound at 2–8°C in a dry environment to prevent degradation.

Table 2: Thermochemical Properties

Property Value/Range Conditions
Melting Point 62–66°C
Solubility >50 mg/mL in DCM 25°C
Stability Stable at 2–8°C Dry, inert atmosphere

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIYXHXWARGQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584851
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917755-77-2
Record name 1-tert-Butyl 4-ethyl 4-[(4-fluorophenyl)methyl]piperidine-1,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 917755-77-2
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Preparation Methods

Multi-Step Synthesis via Alkylation and Carbamate Protection

This method involves sequential alkylation and Boc-protection steps:

  • Step 1 : React 4-fluorobenzyl bromide with ethyl piperidine-4-carboxylate under basic conditions (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours to form ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate.
  • Step 2 : Introduce the Boc-protecting group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a catalytic amount of DMAP. Reaction proceeds at room temperature for 4–6 hours.

Key Data :

Parameter Conditions Yield
Alkylation solvent Acetonitrile 75–85%
Boc protection time 4–6 hours 90–95%

Hydrogenation-Based Synthesis

A patent (US7547789B2) outlines a hydrogenation approach for analogous piperidine derivatives:

  • Procedure :
    • Hydrogenate 1-Boc-4-piperidone with ethylamine in ethanol using a platinum catalyst (5% Pt/C) at 2 bar H₂ and 50°C for 4 hours.
    • Isolate the intermediate via filtration and solvent evaporation.
    • Perform coupling with a phenylacetamide derivative using carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Optimized Conditions :

  • Catalyst: 20 wt% Pt/C
  • Temperature: 50°C
  • Yield: >90% for hydrogenation step.

Condensation and Boronic Ester Coupling

A Chinese patent (CN105153211A) describes a route involving hydrazine condensation and nickel-catalyzed coupling:

  • Steps :
    • Condense N-Boc-4-piperidine hydrazine with 2-bromomalonaldehyde in toluene under reflux to form a pyrazole intermediate.
    • Perform a nickel-catalyzed coupling with tetrahydroxydiboron in ethanol, followed by pinacol esterification.

Performance Metrics :

Step Reagents Yield
Condensation BF₃·Et₂O, toluene, reflux 55%
Nickel coupling NiCl₂, PPh₃, THF 60%

Enamine Method for Heterocyclic Derivatives

Research in PMC demonstrates a regioselective enamine approach for structurally related compounds:

  • Synthesis :
    • Convert N-Boc-piperidine carboxylic acid to β-keto esters using Meldrum’s acid and EDC·HCl.
    • Treat with DMF·DMA to form β-enamine diketones.
    • React with hydrazines to yield pyrazole-4-carboxylates.

Critical Observations :

  • Meldrum’s acid enhances reactivity for β-keto ester formation.
  • DMF·DMA facilitates enamine formation at room temperature.

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation High Boc-protection yield (95%) Multi-step purification
Hydrogenation Scalable (>90% yield) Requires specialized catalysts
Nickel coupling Mild conditions Moderate overall yield (55%)
Enamine synthesis Regioselective Limited to heterocyclic analogs

Industrial Considerations

Large-scale production prioritizes:

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate serves various roles in scientific research:

Medicinal Chemistry

This compound is utilized as a reagent in the synthesis of biologically active derivatives, particularly sodium channel blockers. Its derivatives are investigated for their potential therapeutic effects on neurological disorders due to their ability to modulate ion channels involved in neuronal excitability.

Biochemical Studies

The compound plays a crucial role in biochemical reactions and interacts with various enzymes and proteins. It has been shown to affect sodium channel activity, which is vital for maintaining cellular homeostasis. This interaction can influence gene expression related to neurotransmitter pathways, impacting neurological functions .

Synthesis of Inhibitors

This compound is employed in preparing inhibitors for tumor necrosis factor alpha-converting enzyme, which is involved in inflammatory responses. This application highlights its potential in developing anti-inflammatory drugs.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes:

  • Starting Materials : 4-fluorobenzyl bromide is reacted with Ethyl N-Boc-piperidine-4-carboxylate.
  • Reaction Conditions : Common reagents include potassium carbonate or sodium hydroxide as bases, with solvents like acetonitrile or dichloromethane facilitating the reaction.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Reaction TypeDescription
Substitution ReactionsThe fluorobenzyl group can participate in nucleophilic substitution reactions.
HydrolysisThe ester and carbamate groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Bases : Potassium carbonate, sodium hydroxide
  • Acids : Hydrochloric acid, sulfuric acid
  • Solvents : Acetonitrile, dichloromethane, ethanol

Research indicates that this compound influences various cellular processes:

Cell Signaling Pathways

The compound modulates sodium channel activity crucial for maintaining cellular excitability.

Gene Expression

It may impact gene expression related to neurotransmitter pathways, potentially affecting neurological functions.

Case Study: Inhibition of Tyrosinase

A study evaluated the inhibitory effects of derivatives synthesized from this compound on tyrosinase from Agaricus bisporus. Results indicated several derivatives exhibited low micromolar IC50 values, demonstrating effectiveness as competitive inhibitors.

Compound IDIC50 (μM)Remarks
Compound 265.67Strong competitive inhibitor
Compound 940.43Least effective due to steric hindrance

Comparison with Similar Compounds

Substituent Variations in Piperidine Derivatives

The compound’s pharmacological and chemical properties are influenced by three key structural elements:

Boc Protection : Enhances stability during synthesis by preventing unwanted amine reactivity .

4-Fluorobenzyl Group: Introduces electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs .

Ethyl Ester : Balances lipophilicity and solubility, facilitating purification and downstream hydrolysis to carboxylic acids .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The carbonyl (C=O) stretch for ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (non-Boc analog) appears at 1732 cm⁻¹, consistent with ester functionalities. Boc-protected analogs show additional carbonyl peaks near 1700 cm⁻¹ for the carbamate group .
  • LC-MS Data : The fluorobenzyl derivative (3b) exhibits [M + 1]+ at m/z 265.9, while the chlorobenzyl analog (3c) appears at m/z 281.9, reflecting halogen mass differences .

Biological Activity

Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a tert-butoxycarbonyl (N-Boc) protecting group and a 4-fluorobenzyl moiety. Its molecular formula is C16H20FNO2C_{16}H_{20}FNO_2 with a molecular weight of 365.44 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can significantly impact its biological activity and pharmacokinetic properties.

This compound serves as an intermediate in the synthesis of various biologically active derivatives, particularly in the development of sodium channel blockers. It has been utilized in proteomics and drug discovery due to its ability to interact with specific enzymes and proteins involved in cellular signaling pathways.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaUnique Features
Ethyl N-Boc-4-fluoropiperidine-4-carboxylateC_{14}H_{18}FNO_2Lacks the benzyl group; simpler structure
1-(4-Fluorobenzyl)-piperidin-4-oneC_{15}H_{18}FNKetone instead of ester; different reactivity
1-(Benzyl)-piperidin-4-carboxylic acidC_{14}H_{17}NO_2Absence of fluorine; potential for different activity

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

  • Cell Signaling Pathways : The compound has been shown to modulate sodium channel activity, which is crucial for maintaining cellular homeostasis and excitability.
  • Gene Expression : It may affect gene expression related to neurotransmitter pathways, potentially impacting neurological functions.

In vitro studies have demonstrated that derivatives synthesized from this compound exhibit significant inhibition of tyrosinase (TYR), an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders.

The mechanism of action for this compound primarily involves its role as a synthetic intermediate rather than having a direct biological target. The N-Boc protecting group facilitates selective reactions, allowing for the modification of other molecules to enhance their biological activity or stability.

Case Study: Inhibition of Tyrosinase

A recent study evaluated the inhibitory effects of compounds derived from 4-(4-fluorobenzyl)piperazine on TYR from Agaricus bisporus. The results indicated that several derivatives exhibited low micromolar IC50 values, demonstrating their effectiveness as competitive inhibitors. For example:

Compound IDIC50 (μM)Remarks
Compound 265.67Strong competitive inhibitor
Compound 940.43Least effective due to steric hindrance

The binding analysis suggested that these compounds occupy the active site of TYR, preventing substrate binding and thereby inhibiting enzymatic activity.

Q & A

Basic: What are the standard synthetic routes for Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate?

Answer:
The synthesis typically involves three key steps:

Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) to form N-Boc-piperidine-4-carboxylate derivatives .

4-Fluorobenzyl Introduction : Alkylation at the 4-position of the piperidine ring using 4-fluorobenzyl bromide or chloride. This step often employs a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF or acetonitrile) to facilitate nucleophilic substitution .

Esterification : Ethyl ester formation via reaction with ethyl chloroformate or ethanol under acidic conditions (e.g., H₂SO₄ catalysis) .
Validation : Confirm intermediates via TLC and NMR. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in 1^1H NMR .

Basic: How is the compound characterized after synthesis?

Answer:
Characterization involves:

  • 1^1H/13^{13}C NMR : Key signals include Boc tert-butyl protons (δ 1.4 ppm), ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and aromatic protons from the 4-fluorobenzyl group (δ 7.0–7.4 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1730 cm⁻¹ and Boc carbamate (C=O) at ~1687 cm⁻¹ .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Hazard Mitigation : The compound may cause skin/eye irritation (H315/H319) and respiratory irritation (H335). Avoid dust formation and use local exhaust ventilation .
  • Waste Disposal : Collect organic waste in designated containers and dispose via licensed hazardous waste services .

Advanced: How to optimize the alkylation step of the piperidine ring with 4-fluorobenzyl groups?

Answer:
Optimization strategies include:

  • Solvent Selection : Use DMF for better solubility of intermediates, but switch to acetonitrile to reduce side reactions (e.g., over-alkylation) .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and selectivity. Higher temperatures may lead to Boc cleavage .
  • Catalysis : Add catalytic KI to enhance reactivity of 4-fluorobenzyl halides via the Finkelstein reaction .
    Validation : Monitor reaction progress via LC-MS. A common side product is di-alkylated piperidine, identifiable by a molecular ion peak at [M+H]+ + 108 Da (mass of 4-fluorobenzyl group).

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift aromatic proton signals by 0.2–0.5 ppm. Cross-check with literature in the same solvent .
  • Impurities : Residual starting materials (e.g., unreacted 4-fluorobenzyl bromide) appear as peaks at δ 4.5–4.7 ppm (CH₂Br). Purify via column chromatography (hexane/EtOAc, 3:1) .
  • Dynamic Effects : Rotamers of the Boc group can split signals. Heat the NMR sample to 60°C to coalesce peaks .

Advanced: What strategies prevent Boc group cleavage during ester hydrolysis?

Answer:
To retain the Boc group during hydrolysis:

  • pH Control : Use mild basic conditions (e.g., LiOH in THF/H₂O at 0°C) instead of strong bases like NaOH, which promote Boc cleavage .
  • Alternative Protecting Groups : Temporarily replace Boc with Fmoc, which is more stable under basic conditions, then re-introduce Boc after ester hydrolysis .
    Validation : Monitor Boc integrity via IR (absence of ~1687 cm⁻¹ peak indicates cleavage) or 1^1H NMR (loss of tert-butyl signal at δ 1.4 ppm) .

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